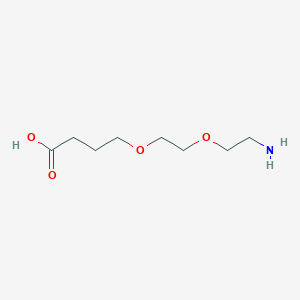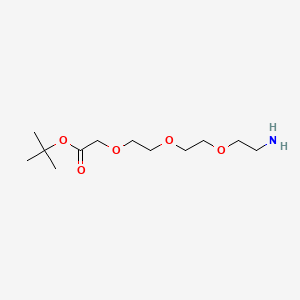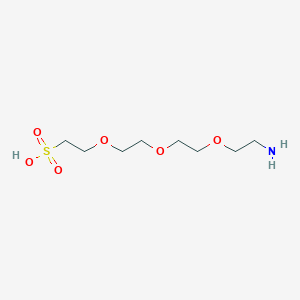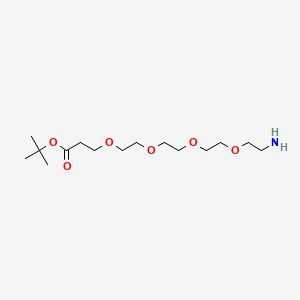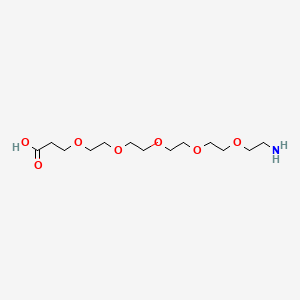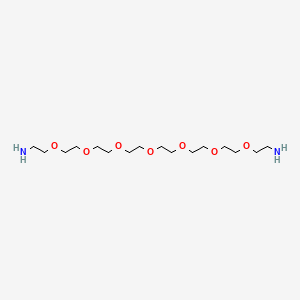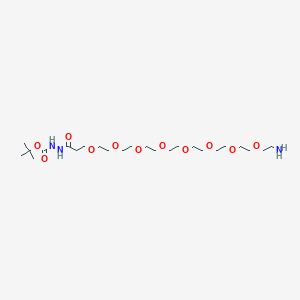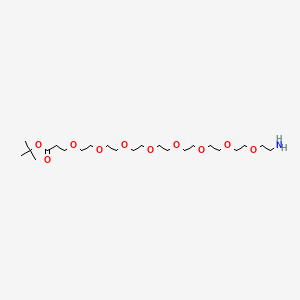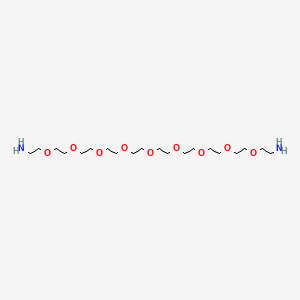
APN-C3-PEG4-alcyne
Vue d'ensemble
Description
APN-C3-PEG4-alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group . The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .Molecular Structure Analysis
The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Chemical Reactions Analysis
APN-C3-PEG4-alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Applications De Recherche Scientifique
Bioconjugaison
APN-C3-PEG4-alcyne: est largement utilisé en bioconjugaison grâce à son groupe alcyne terminal, qui facilite la fixation covalente aux biomolécules par le biais de la chimie clic {svg_1}. Ce composé est particulièrement précieux pour créer des conjugués stables avec les protéines, les peptides et les anticorps, améliorant ainsi leurs propriétés pour diverses applications biomédicales.
Systèmes d’administration de médicaments
Dans le développement pharmaceutique, This compound joue un rôle crucial dans la création de systèmes d’administration ciblée de médicaments {svg_2}. Sa structure permet une conjugaison site-spécifique des agents thérapeutiques, améliorant ainsi leur solubilité, leur biocompatibilité et leurs profils pharmacocinétiques, ce qui est essentiel pour obtenir une libération contrôlée et précise du médicament.
Synthèse des PROTAC
This compound: sert de lieur PROTAC à base de PEG, essentiel à la synthèse des PROTAC (chimères de ciblage de la protéolyse) {svg_3}. Les PROTAC sont une nouvelle classe d’agents thérapeutiques qui exploitent les mécanismes naturels de dégradation des protéines de l’organisme pour éliminer sélectivement les protéines pathogènes.
Imagerie diagnostique
La capacité de This compound à se lier sélectivement à des protéines et des enzymes spécifiques en fait un outil précieux en imagerie diagnostique {svg_4}. Il peut être utilisé pour développer des agents d’imagerie qui ciblent et illuminent les marqueurs biologiques, ce qui facilite la détection précoce et le suivi des maladies.
Recherche sur les biomarqueurs
Dans la recherche sur les biomarqueurs, This compound contribue à l’identification et à la validation de nouveaux biomarqueurs {svg_5}. En facilitant la conjugaison des biomolécules, il permet de développer des tests et des outils de diagnostic capables de détecter les indicateurs de maladie avec une spécificité et une sensibilité élevées.
Développement pharmaceutique
This compound: est essentiel au développement pharmaceutique, en particulier dans la conception de nouveaux médicaments et agents thérapeutiques {svg_6}. Ses propriétés chimiques permettent de modifier les molécules médicamenteuses afin d’améliorer leur efficacité, de réduire les effets secondaires potentiels et d’améliorer les résultats pour les patients.
Mécanisme D'action
Target of Action
APN-C3-PEG4-alkyne is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of APN-C3-PEG4-alkyne are proteins that contain thiol groups .
Mode of Action
APN-C3-PEG4-alkyne contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is a reliable, efficient, and selective chemical reaction . The result of this reaction is the formation of a stable triazole ring, which links the PROTAC molecule to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of APN-C3-PEG4-alkyne is the ubiquitin-proteasome system . PROTACs, like APN-C3-PEG4-alkyne, exploit this system to selectively degrade target proteins . They do this by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The PEGylation (attachment of Polyethylene Glycol) in APN-C3-PEG4-alkyne could potentially enhance the solubility and stability of the PROTAC, thereby improving its bioavailability .
Result of Action
The primary result of the action of APN-C3-PEG4-alkyne is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can induce the degradation of specific proteins within the cell . This can have various downstream effects depending on the function of the degraded protein.
Action Environment
The action of APN-C3-PEG4-alkyne, like all biochemical reactions, can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may be affected by the concentration of copper ions in the environment . Additionally, the stability of the APN-C3-PEG4-alkyne and the resulting PROTAC could be influenced by factors such as pH and temperature . .
Safety and Hazards
In case of skin contact with APN-C3-PEG4-alkyne, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . If inhaled, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
Orientations Futures
Analyse Biochimique
Biochemical Properties
APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group . The APN group allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .
Cellular Effects
The cellular effects of APN-C3-PEG4-alkyne are primarily related to its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of APN-C3-PEG4-alkyne involves its ability to form stable thioether linkages with thiols in biomolecules . This is facilitated by the APN group in APN-C3-PEG4-alkyne, which exhibits exquisite chemoselectivity for cysteine .
Temporal Effects in Laboratory Settings
It is known that the APN group in APN-C3-PEG4-alkyne allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages .
Propriétés
IUPAC Name |
N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQOUAJNYKTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



